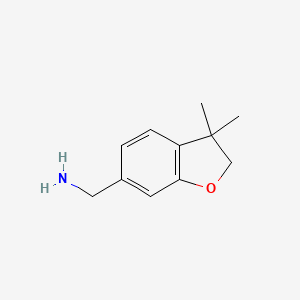
(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methanamine group attached to the benzofuran ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine typically involves the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through various methods, including the use of Lewis acids or base-catalyzed cyclization.
Introduction of the Methanamine Group: The methanamine group is introduced via nucleophilic substitution reactions. Common reagents include amines and alkyl halides under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Material Preparation: High-purity precursors are prepared and purified.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofurans, amines, and alcohols, depending on the reaction conditions and reagents used.
Scientific Research Applications
(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The benzofuran ring provides structural stability and facilitates binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzofuran-6-yl)methanamine
- (3,3-Dimethyl-2,3-dihydrobenzofuran-5-yl)methanamine
- (3,3-Dimethyl-2,3-dihydrobenzofuran-7-yl)methanamine
Uniqueness
(3,3-Dimethyl-2,3-dihydrobenzofuran-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanamine group at the 6-position of the benzofuran ring enhances its reactivity and potential for forming diverse derivatives.
This compound’s unique structure and properties make it a valuable asset in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-6-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-11(2)7-13-10-5-8(6-12)3-4-9(10)11/h3-5H,6-7,12H2,1-2H3 |
InChI Key |
ZODMMVYUTGNCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















